molecular formula C13H18BrNO2 B111359 N-Boc-2-(4-bromophenyl)ethylamine CAS No. 120157-97-3

N-Boc-2-(4-bromophenyl)ethylamine

Cat. No.: B111359
CAS No.: 120157-97-3
M. Wt: 300.19 g/mol
InChI Key: MRQBIMZMDWOQLF-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

The primary target of N-Boc-2-(4-bromophenyl)ethylamine is the hydroxylase enzyme , specifically the iron atom in the heme group of cytochrome P450 . This enzyme plays a crucial role in the synthesis of neurotransmitters such as dopamine and norepinephrine .

Mode of Action

This compound acts as a competitive inhibitor of the hydroxylase enzyme . By binding to the iron atom in the heme group of cytochrome P450, it inhibits the hydroxylation process, which is a critical step in the synthesis of catecholamines .

Biochemical Pathways

The inhibition of hydroxylation by this compound affects the catecholamine synthesis pathway . This results in lower levels of catecholamines, including dopamine and norepinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation and the body’s response to stress.

Pharmacokinetics

Its molecular weight (30019 g/mol) and physical properties suggest that it may have good bioavailability

Result of Action

The inhibition of hydroxylation by this compound leads to lower levels of catecholamines . This can be beneficial for diseases such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia, where an imbalance of these neurotransmitters is often observed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature Additionally, its interaction with the hydroxylase enzyme may be influenced by the presence of other molecules in the cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-(4-bromophenyl)ethylamine can be synthesized through a multi-step process. One common method involves the protection of 2-(4-bromophenyl)ethylamine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(4-bromophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Boc-2-(4-chlorophenyl)ethylamine
  • N-Boc-2-(4-fluorophenyl)ethylamine
  • N-Boc-2-(4-methylphenyl)ethylamine

Comparison: N-Boc-2-(4-bromophenyl)ethylamine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that may not be possible with other halogens or substituents. The bromine atom also influences the compound’s reactivity and physical properties, making it suitable for particular synthetic applications .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQBIMZMDWOQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557578
Record name tert-Butyl [2-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120157-97-3
Record name 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120157-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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